molecular formula C12H12O3 B14223106 Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate CAS No. 827028-02-4

Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate

Cat. No.: B14223106
CAS No.: 827028-02-4
M. Wt: 204.22 g/mol
InChI Key: KRZRCZRFVSFVOU-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid and features a methoxypropynyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 3-methoxyprop-1-yne in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxypropynyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate
  • Methyl 4-(4-hydroxybut-1-ynyl)benzoate
  • Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Uniqueness

Methyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is unique due to the presence of the methoxypropynyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may have different substituents or functional groups.

Properties

CAS No.

827028-02-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(3-methoxyprop-1-ynyl)benzoate

InChI

InChI=1S/C12H12O3/c1-14-9-3-4-10-5-7-11(8-6-10)12(13)15-2/h5-8H,9H2,1-2H3

InChI Key

KRZRCZRFVSFVOU-UHFFFAOYSA-N

Canonical SMILES

COCC#CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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